N-(4-aminobutyl)hydroxylamine dihydrochloride
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Overview
Description
N-(4-aminobutyl)hydroxylamine dihydrochloride is a chemical compound with the molecular formula C₄H₁₄Cl₂N₂O and a molecular weight of 177.07 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminobutyl)hydroxylamine dihydrochloride typically involves the reaction of 4-aminobutylamine with hydroxylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-aminobutylamine+hydroxylamine+hydrochloric acid→N-(4-aminobutyl)hydroxylamine dihydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminobutyl)hydroxylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamines or amines.
Scientific Research Applications
N-(4-aminobutyl)hydroxylamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-(4-aminobutyl)hydroxylamine dihydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
N-(4-aminobutyl)hydroxylamine dihydrochloride can be compared with other similar compounds, such as:
- N-(3-aminopropyl)hydroxylamine dihydrochloride
- N-(5-aminopentyl)hydroxylamine dihydrochloride
Uniqueness
The unique aspect of this compound lies in its specific chain length and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
List of Similar Compounds
- N-(3-aminopropyl)hydroxylamine dihydrochloride
- N-(5-aminopentyl)hydroxylamine dihydrochloride
- N-(2-aminoethyl)hydroxylamine dihydrochloride
Properties
IUPAC Name |
N-(4-aminobutyl)hydroxylamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c5-3-1-2-4-6-7;;/h6-7H,1-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGORLVAQSTYXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNO)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-52-5 |
Source
|
Record name | N-(4-aminobutyl)hydroxylamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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